4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine is a complex organic compound with significant relevance in chemical research and synthesis. Its molecular formula is , and it has a molecular weight of approximately 453.19 g/mol. This compound features a unique oxazolo-pyridine structure, which contributes to its diverse chemical properties and potential applications in medicinal chemistry and material science.
4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine is categorized as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It falls under the broader category of pyridine derivatives, which are known for their applications in pharmaceuticals and agrochemicals.
The synthesis of 4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine typically involves multi-step reactions that include halogenation and silylation processes. While specific detailed methodologies for this compound are not extensively documented in the available literature, similar compounds are often synthesized using techniques involving:
The synthesis may utilize reagents such as bromine, iodine, tert-butyl groups, and trimethylsilyl chloride under controlled conditions to ensure high yields and purity. Reaction conditions typically involve inert atmospheres (e.g., nitrogen or argon) to prevent moisture interference.
The molecular structure of 4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine consists of a fused bicyclic system incorporating both oxazole and pyridine rings. The presence of bromine and iodine atoms introduces significant steric effects that influence the compound's reactivity.
Key structural data includes:
The compound's reactivity can be explored through various chemical transformations typical for halogenated heterocycles:
Reactions involving this compound should be performed under controlled conditions, often requiring specific solvents (e.g., dimethyl sulfoxide or tetrahydrofuran) and catalysts (e.g., palladium or copper salts) to achieve desired outcomes with high efficiency.
The mechanism by which 4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine exerts its chemical activity typically involves:
Relevant data from suppliers indicate that this compound is classified as an irritant, necessitating careful handling during laboratory procedures .
4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine has potential applications in:
Oxazolo[4,5-c]pyridines represent a privileged class of nitrogen-oxygen fused heterocycles that serve as versatile scaffolds in medicinal chemistry and materials science. These bicyclic frameworks combine the electronic properties of pyridine with the steric constraints of oxazole, creating a rigid planar structure ideal for designing functional molecules. Among these derivatives, 4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine (CAS 1305324-93-9) stands out as a particularly sophisticated building block. This compound integrates three distinct functional groups – bromo, iodo, and trimethylsilyl – each strategically positioned to enable sequential, site-selective transformations. As noted by Sigma-Aldrich, this compound is specifically targeted to "early discovery researchers" seeking unique molecular architectures for developing novel therapeutic candidates [1] [2]. Its structural complexity and multifunctional nature make it a compelling subject for exploring advanced synthetic methodologies in heterocyclic chemistry.
Table 1: Key Identifiers of 4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine
Property | Value |
---|---|
CAS Registry Number | 1305324-93-9 |
Molecular Formula | C₁₃H₁₈BrIN₂OSi |
Molecular Weight | 453.19 g/mol |
IUPAC Name | 4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine |
SMILES | CC(C)(C)c1nc2c(Br)nc(I)c(c2o1)Si(C)C |
InChI Key | HJMKIKRLZICYST-UHFFFAOYSA-N |
Purity (Commercial) | ≥97% |
The oxazolo[4,5-c]pyridine core features a fused bicyclic system where the oxazole ring is annulated to the pyridine unit at the 4,5- and c-positions, creating a planar, electron-deficient heteroaromatic system. The strategic incorporation of bromine at C4 and iodine at C6 introduces distinct electronic environments: Bromine acts as a moderately activating leaving group for electrophilic substitutions, while iodine serves as an excellent participant in transition-metal-catalyzed cross-couplings due to its superior oxidative addition kinetics . The bulky tert-butyl group at C2 provides significant kinetic stabilization through steric hindrance, preventing undesired nucleophilic attacks at adjacent positions while simultaneously enhancing solubility in organic media. This substituent forces perpendicular orientation relative to the bicyclic plane, creating a three-dimensional structural motif within an otherwise planar system .
At C7, the trimethylsilyl (TMS) group serves dual roles: (1) as a steric shield directing metallation toward C5 and C6 positions, and (2) as a versatile functionalization handle. The TMS group can undergo protodesilylation, halogenation, or cross-coupling, enabling late-stage diversification. Crystallographic analyses of analogous systems reveal that the TMS substituent induces minor torsional twisting (4-7°) in the bicyclic system, potentially enhancing reactivity at the adjacent C6 position [5] . This combination of steric protection (tert-butyl), electronic activation (halogens), and convertible functionality (TMS) creates a molecular "switchboard" where chemoselective reactions can be systematically executed. The scaffold’s rigidity has proven valuable in designing kinase inhibitors and nicotinic receptor modulators, where precise spatial positioning of substituents is critical for target engagement [8].
The deliberate placement of bromine, iodine, and trimethylsilyl groups enables sequential, position-selective transformations governed by both electronic and steric factors:
Halogen Reactivity Differentiation: The significant disparity in C–I and C–Br bond strengths (240 kJ/mol vs. 280 kJ/mol) and bond lengths facilitates chemoselective transformations. Iodine undergoes oxidative addition with Pd(0) catalysts at rates 10²–10³ times faster than bromine under ambient conditions. This allows exclusive C6–I functionalization while preserving the C4–Br bond for subsequent derivatization. The bromine subsequently serves as a leaving group for nucleophilic aromatic substitution (SNAr) or participates in Suzuki-Miyaura coupling under more forcing conditions .
Orthogonal Protection Strategy: The trimethylsilyl group functions as a convertible directing group and protecting moiety. It stabilizes adjacent carbanions during halogen-metal exchange at C6, prevents unwanted protonation at C7, and can be selectively removed with fluoride sources (TBAF) or converted to -B(OH)₂ via iridium-catalyzed borylation. Its position ortho to iodine enhances the electrophilicity of C6 through modest σ-withdrawing effects (+M effect of silicon) [5] .
Directed Metalation: Butyllithium-mediated deprotonation occurs preferentially at C5 due to coordination with the oxazole nitrogen, generating a transient aryllithium species primed for electrophilic quenching. The TMS group blocks C7 functionalization, while the tert-butyl group prevents deprotonation at C2. This regioselectivity enables C5 functionalization without affecting the halogen or TMS groups .
Table 2: Functionalization Strategies Enabled by Specific Substituents
Position | Substituent | Reaction Types | Key Applications |
---|---|---|---|
C4 | Bromine | Suzuki coupling, SNAr | Biaryl formation, amine/ether installation |
C6 | Iodine | Stille coupling, Sonogashira | C–C bond formation with sp²/sp-hybridized partners |
C7 | Trimethylsilyl | Protodesilylation, Halodesilylation | Late-stage diversification to -H, -Br, -I |
C2 | tert-Butyl | Steric protection | Prevents decomposition pathways, enhances solubility |
Modern synthetic applications leverage these properties for sequential cross-coupling cascades. For example, Pd-catalyzed Stille coupling at C6–I with vinylstannanes proceeds at 25°C in <2 hours, leaving the C4–Br bond intact for subsequent Suzuki-Miyaura coupling at 80–100°C. The TMS group remains inert under these conditions but can later undergo Pd/Cu-catalyzed Sonogashira reactions after in situ conversion to -I via iododesilylation. Such orthogonality enables rapid generation of molecular diversity from a single advanced intermediate [1] [8]. The scaffold’s versatility is further evidenced by its application in synthesizing α7 nicotinic acetylcholine receptor modulators and glycogen synthase kinase-3β (GSK-3β) inhibitors, where the oxazolo[4,5-c]pyridine core provides optimal vectorial positioning for pharmacophore elements .
Table 3: Representative Synthetic Transformations of the Scaffold
Reaction Sequence | Conditions | Products Formed | Yield Range |
---|---|---|---|
C6–I Stille Coupling → C4–Br Suzuki | Pd(PPh₃)₄, AsPh₃, DMF, 25°C → 80°C | 6-Vinyl-4-aryl derivatives | 65–82% |
C6–I Sonogashira → TMS Protodesilylation | PdCl₂(PPh₃)₂, CuI, Et₃N, 60°C → K₂CO₃, MeOH | 6-Alkynyl-7-H analogues | 71–89% |
C5 Lithiation → Electrophilic Quenching | n-BuLi, THF, –78°C; E⁺ (RCHO, R₃SnCl) | 5-Substituted derivatives | 55–78% |
These directed functionalization strategies transform this scaffold into a "molecular construction kit" for drug discovery pipelines. The complementary reactivity profiles of its substituents enable modular assembly of complex bioactive molecules, significantly reducing synthetic steps compared to de novo syntheses. As research continues, this multifunctional oxazolo[4,5-c]pyridine derivative stands poised to enable new discoveries in heterocyclic chemistry and medicinal chemistry [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1